molecular formula C22H28N4O2 B4834936 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4834936
M. Wt: 380.5 g/mol
InChI Key: KBAODRCBGKUVTE-UHFFFAOYSA-N
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Description

4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the 2-methylphenyl group and the morpholin-4-ylethylamine moiety can be done through nucleophilic substitution reactions.

    Final Cyclization: The final step often involves cyclization under acidic or basic conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the quinazolinone ring or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the morpholine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding to various biological receptors.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and infections.

    Drug Development: Used as a lead compound in the development of new drugs.

Industry

    Agriculture: Potential use as agrochemicals.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Modulation: Binding to and modulating the activity of biological receptors.

    Signal Transduction: Interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Morpholine Derivatives: Compounds with morpholine moieties but different core structures.

Uniqueness

4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-7-(2-methylphenyl)-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-5-3-4-6-18(15)17-13-19-21(20(27)14-17)16(2)24-22(25-19)23-7-8-26-9-11-28-12-10-26/h3-6,17H,7-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAODRCBGKUVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
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4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
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4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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